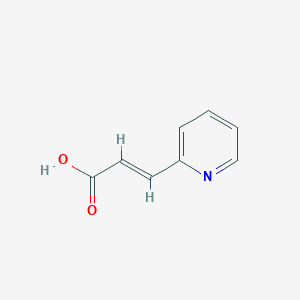

3-(2-吡啶基)丙烯酸

描述

3-(2-Pyridyl)acrylic acid, also known as 3-PAA, is an organic compound with a wide range of applications in various scientific research fields. It is an important building block for the synthesis of various compounds, and it has been used in various studies to investigate the mechanism of action of certain drugs and to explore the biochemical and physiological effects of drugs.

科学研究应用

杂环化合物的合成

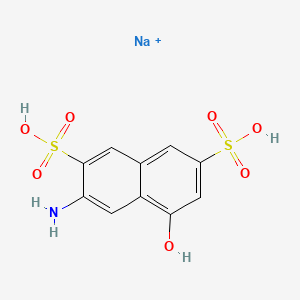

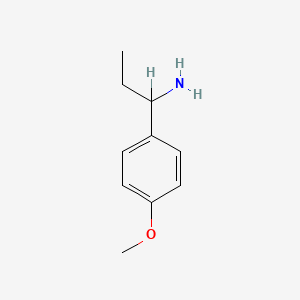

3-(2-吡啶基)丙烯酸是合成多种杂环化合物的先驱体。 这些化合物,特别是基于吡啶的衍生物,由于其潜在的生物活性而备受关注 。研究人员利用这种酸来设计和合成新的分子,这些分子可以被评估其对一系列生物特性的有效性,包括它们对抗特定细胞系或病原体的有效性。

催化和药物设计

该化合物用于催化过程中,以促进化学反应,这些反应在开发新药中至关重要。它的结构允许创建可以与生物靶标相互作用的复杂分子,从而帮助设计具有特定作用的药物,例如酶抑制或受体结合。

生化和生理学研究

在生物化学和生理学的领域,3-(2-吡啶基)丙烯酸被用来研究酶抑制和药物代谢 。它在这些研究中的作用有助于了解药物在体内的作用机制和处理过程,这对开发更安全、更有效的药物至关重要。

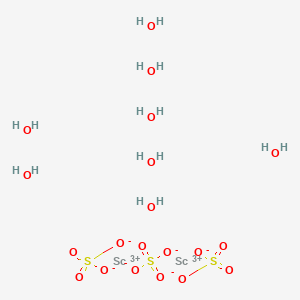

配位聚合物中的发光性

该化合物已被用作有机连接体,连接金属形成异金属配位聚合物 。这些聚合物表现出发光特性,使它们在材料科学领域具有吸引力,例如开发新型传感器或发光器件。

抗菌和抗真菌研究

3-(2-吡啶基)丙烯酸衍生物的抗菌和抗真菌特性已在多项研究中得到探索 。这些特性使它成为寻找针对耐药菌株和真菌的新疗法的宝贵化合物,解决了公共卫生中日益增长的关注。

化妆品应用

研究表明,3-(2-吡啶基)丙烯酸的衍生物可用于化妆品配方 。该化合物的特性可能有助于开发提供益处的产品,例如抗氧化作用或改善皮肤健康。

作用机制

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds and in the formation of coordination polymers .

Mode of Action

It’s known to be used as an organic linker to connect d and f block metals to form a 3D heterometallic coordination polymer .

Biochemical Pathways

It’s used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

It’s known to be used in the synthesis of various organic compounds and in the formation of coordination polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Pyridyl)acrylic acid. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling this compound . Also, it’s advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

生化分析

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is known that this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 3-(2-Pyridyl)acrylic acid in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

属性

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDFTXDJKHGCAC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7340-22-9, 54495-51-1 | |

| Record name | 2-Pyridineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(pyridin-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

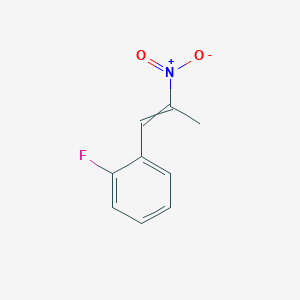

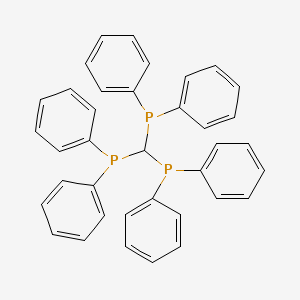

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 3-(2-Pyridyl)acrylic acid in materials science?

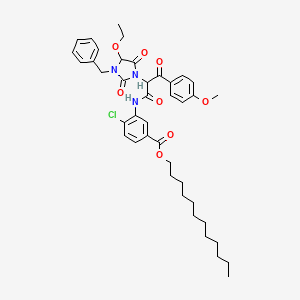

A1: 3-(2-Pyridyl)acrylic acid (2-PA) acts as a versatile ligand in coordination polymers due to its carboxylate and pyridine functional groups. One application involves synthesizing cross-linked copolymers of the 2-PA–copper(II) complex within supercritical carbon dioxide (scCO2) for catalyzing benzyl alcohol oxidation. [] This method utilizes 2-PA's ability to coordinate with copper ions through its nitrogen and oxygen atoms, facilitating the creation of catalytically active polymer-metal complexes. []

Q2: How does the crystal structure of 3-(2-Pyridyl)acrylic acid influence its photoreactivity?

A2: While inherently photoinert, 2-PA can be rendered photoreactive through salt formation with acids like HCl, CF3CO2H, and H2SO4. [] These salts undergo head-to-tail (HT) photodimerization, yielding 2,4-bis(2′-pyridyl)-cyclobutane-1,3-dicarboxylic acid (HT-rctt-2,2′-BPCD). [] This change in photoreactivity is attributed to the altered crystal packing induced by salt formation, demonstrating the impact of solid-state organization on the compound's photochemical behavior. []

Q3: Can you describe a specific example of how 3-(2-Pyridyl)acrylic acid is used in the synthesis of metallamacrocycles?

A3: Researchers synthesized tetranuclear rhodium and iridium macrocycles using 2-PA as a bridging ligand. [] Specifically, [(CpRh)4(2-PA)2(pyrazine)2][OTf]2 and [(CpIr)4(2-PA)2(pyrazine)2] were obtained through double-site C-H activation. [] This example highlights the utility of 2-PA in constructing complex metal-organic architectures via C-H activation strategies.

Q4: Are there any known instances of 3-(2-Pyridyl)acrylic acid undergoing disproportionation reactions?

A4: Yes, during the Perkin reaction of 2-pyridinecarbaldehyde, 3-(2-pyridyl)acrylic acid can undergo a disproportionation reaction. [] While the specific details of this reaction are not elaborated upon in the provided abstract, this finding suggests a potential limitation or side reaction to consider when utilizing 2-PA in synthetic transformations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)